Anthranil

Description

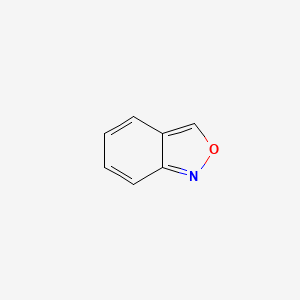

Structure

3D Structure

Properties

IUPAC Name |

2,1-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-4-7-6(3-1)5-9-8-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKCAHQKNJXICB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CON=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181565 | |

| Record name | Anthranil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271-58-9 | |

| Record name | 2,1-Benzisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthranil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benz[c]isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58GQ20G9W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Synthesis and Properties of Anthranil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanisms, and physicochemical properties of anthranil (2,1-benzisoxazole), a valuable heterocyclic scaffold in medicinal chemistry and materials science. This document details key synthetic methodologies, including mechanistic pathways, experimental protocols, and quantitative data to support researchers in the application of this versatile building block.

Core Properties of Anthranil

Anthranil, with the chemical formula C₇H₅NO, is a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to an isoxazole (B147169) ring.[1] Its unique electronic structure and reactivity make it an important precursor for a variety of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of anthranil is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO | [2] |

| Molar Mass | 119.12 g/mol | [2] |

| Appearance | Clear yellow to brown-red liquid | [2] |

| Boiling Point | 101-102 °C at 15 mmHg | [2] |

| Density | 1.183 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.584 | [2] |

Spectroscopic Data

The structural elucidation of anthranil and its derivatives relies heavily on spectroscopic techniques. Key spectroscopic data for the parent anthranil molecule are summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the proton and carbon NMR spectra is crucial for the unambiguous identification of anthranil.

| ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

| 110.8 (C7) | [3] |

| 120.5 (C4) | [3] |

| Additional signals not specified |

Infrared (IR) Spectroscopy

The IR spectrum of anthranil provides information about its functional groups and overall structure. A representative spectrum can be found through online spectral databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of benzoxazole (B165842) derivatives, closely related to anthranil, shows absorption maxima in the UVA range, typically between 336 to 374 nm when dissolved in ethanol (B145695).[4]

Key Synthesis Mechanisms and Protocols

Several synthetic routes to the anthranil core have been developed, each with its own advantages and limitations. This section details the mechanisms and, where available, the experimental protocols for the most significant of these methods.

Reductive Cyclization of o-Nitroaromatic Compounds

A common and effective method for synthesizing anthranils is the reductive cyclization of ortho-substituted nitroarenes. The specific precursor can vary, with o-nitrobenzaldehydes and o-nitrobenzyl derivatives being common starting materials.

Mechanism: Reductive Cyclization of o-Nitrobenzaldehyde

The mechanism involves the reduction of the nitro group to a nitroso or hydroxylamine (B1172632) intermediate, which then undergoes intramolecular cyclization with the adjacent aldehyde group, followed by dehydration to yield the anthranil ring.

Experimental Protocol: Synthesis of Anthranil from o-Nitrobenzaldehyde

This protocol is a representative procedure compiled from general descriptions in the literature and should be optimized for specific applications.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-nitrobenzaldehyde in a suitable solvent such as ethanol or acetic acid.

-

Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., concentrated HCl), portion-wise to the stirred solution at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Cyclization of o-Azidocarbonyl Compounds

The thermal or photochemical decomposition of ortho-azidocarbonyl compounds provides a clean and often high-yielding route to anthranils.

Mechanism: Cyclization of o-Azidobenzaldehyde

Upon heating or irradiation, o-azidobenzaldehyde loses a molecule of nitrogen gas to form a highly reactive nitrene intermediate. This nitrene then undergoes rapid intramolecular cyclization with the adjacent carbonyl oxygen to form the stable anthranil ring system.[1]

Experimental Protocol: Synthesis of 3-Phenylanthranil from 2-Azidobenzophenone

This method demonstrates the synthesis of a substituted anthranil and can be adapted for other derivatives.

-

Reaction Setup: Dissolve 2-azidobenzophenone in dry xylene in a round-bottom flask equipped with a reflux condenser.[5]

-

Thermolysis: Heat the solution to reflux. The reaction proceeds with the evolution of nitrogen gas.[5]

-

Reaction Monitoring: Monitor the reaction by TLC until all the starting azide (B81097) has been consumed.

-

Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting 3-phenylanthranil is often obtained in quantitative yield and may not require further purification.[5]

Metal-Free Synthesis from o-Carbonyl Anilines

A modern and environmentally friendly approach to anthranil synthesis involves the metal-free oxidation of ortho-carbonyl anilines.

Mechanism

This reaction is proposed to proceed through the in-situ generation of an iminoiodane intermediate from the aniline (B41778) and an iodine(III) reagent like iodosobenzene (B1197198) (PhIO). This intermediate then rearranges to form a nitrene, which subsequently undergoes intramolecular cyclization with the ortho-carbonyl group to yield the anthranil.

Quantitative Data on Anthranil Synthesis

The efficiency of different synthetic methods for producing anthranil and its derivatives varies depending on the starting materials and reaction conditions. Table 2 summarizes reported yields for several key transformations.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Azidobenzophenone | Xylene, reflux | 3-Phenylanthranil | Quantitative | [5] |

| 2-Azidobenzoic acids | Photolysis, base | 2,1-Benzisoxazol-3(1H)-ones | up to 40% | [6] |

| o-Nitroarenes | Electrochemical reduction | 3-(Acylamidoalkyl)-2,1-benzisoxazoles | up to 81% | [7] |

| o-Nitrobenzyl bromide | Bromine, UV irradiation (for starting material) | o-Nitrobenzyl bromide | 45-55% | [8] |

Applications in Drug Development and Materials Science

The anthranil scaffold is a key component in a wide range of biologically active molecules and functional materials. Its derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[9] The ability to functionalize the anthranil ring at various positions allows for the fine-tuning of its electronic and steric properties, making it a valuable platform for the development of new pharmaceuticals and organic electronic materials.

This guide provides a foundational understanding of the synthesis and properties of anthranil. For more specific applications and detailed procedures, researchers are encouraged to consult the primary literature cited herein.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,1-BENZISOXAZOLE | 271-58-9 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Novel Derivatives of Anthranil: A Technical Guide to Synthesis, Bioactivity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of novel derivatives of Anthranil (2,1-benzisoxazole), a privileged heterocyclic scaffold in medicinal chemistry. This document details modern synthetic methodologies, presents quantitative biological activity data, outlines detailed experimental protocols, and visualizes key pathways and workflows to support ongoing research and development efforts in this promising area.

Synthesis of Novel 3-Aryl Anthranil Derivatives

The functionalization of the anthranil core, particularly at the C3 position, has been a key strategy in developing new chemical entities. A highly effective and practical method for synthesizing 3-aryl anthranils is the Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)-mediated formal oxidative cross-coupling of readily available anthranils with simple arenes. This approach proceeds via an electrophilic aromatic substitution (EAS) strategy under mild, metal-free conditions.

Quantitative Data: Synthesis of 3-Aryl Anthranils

The Tf₂O-mediated protocol demonstrates broad substrate scope, accommodating a variety of electron-rich arenes and substituted anthranils, delivering products in good to excellent yields.

| Entry | Anthranil (1) | Arene (2) | Product (3) | Yield (%) |

| 1 | Benzo[c]isoxazole | Anisole | 3-(4-methoxyphenyl)benzo[c]isoxazole | 81 |

| 2 | Benzo[c]isoxazole | Toluene | 3-(p-tolyl)benzo[c]isoxazole | 76 |

| 3 | Benzo[c]isoxazole | Naphthalene | 3-(naphthalen-1-yl)benzo[c]isoxazole | 85 |

| 4 | Benzo[c]isoxazole | Phenol | 4-(benzo[c]isoxazol-3-yl)phenol | 72 |

| 5 | 5-Chlorobenzo[c]isoxazole | Anisole | 5-chloro-3-(4-methoxyphenyl)benzo[c]isoxazole | 88 |

| 6 | 5-(Trifluoromethyl)benzo[c]isoxazole | Anisole | 3-(4-methoxyphenyl)-5-(trifluoromethyl)benzo[c]isoxazole | 78 |

| 7 | 6-Fluorobenzo[c]isoxazole | 1,3-Dimethoxybenzene | 6-fluoro-3-(2,4-dimethoxyphenyl)benzo[c]isoxazole | 82 |

Experimental Protocol: General Procedure for Tf₂O-Mediated Synthesis of 3-Aryl Anthranils

This protocol is representative of the synthesis of 3-aryl anthranils via electrophilic aromatic substitution.

Materials:

-

Substituted Benzo[c]isoxazole (1.0 equiv)

-

Arene (1.2 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

-

Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Standard laboratory glassware and magnetic stirrer

-

Argon or Nitrogen atmosphere setup

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted benzo[c]isoxazole (0.2 mmol, 1.0 equiv) and anhydrous DCE (1.0 mL).

-

Cool the resulting solution to -20°C using a suitable cooling bath.

-

Add trifluoromethanesulfonic anhydride (Tf₂O) (0.22 mmol, 1.1 equiv) dropwise to the stirred solution.

-

After the addition of Tf₂O, add the arene (0.24 mmol, 1.2 equiv) to the reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-aryl anthranil product.

Visualization: Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent derivatization of the anthranil scaffold.

Pharmacological Applications of Novel Anthranil Derivatives

Recent studies have highlighted the potential of 2,1-benzisoxazole derivatives in various therapeutic areas, including neurodegenerative diseases and inflammation.

Novel Anthranil Derivatives as Monoamine Oxidase (MAO) Inhibitors

A series of novel 2,1-benzisoxazole derivatives have been synthesized and evaluated as inhibitors of human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical in the catabolism of monoamine neurotransmitters. Dysregulation of these enzymes is implicated in depression and neurodegenerative disorders like Parkinson's disease.

Several synthesized 2,1-benzisoxazole derivatives demonstrated potent and selective inhibition of MAO-B.[1]

| Compound | Substitution Pattern | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

| 7a | 3-(4-chlorophenyl)-5-nitro | > 100 | 0.017 |

| 7b | 3-(4-bromophenyl)-5-nitro | > 100 | 0.098 |

| 3l | 3-(2-naphthyl) | 5.35 | 1.89 |

| 5 | Bis-anthranil | 3.29 | 0.99 |

| Selegiline | (Positive Control) | 10.5 | 0.011 |

| Clorgyline | (Positive Control) | 0.006 | 2.51 |

This protocol outlines a fluorometric method for determining the in vitro inhibitory activity of compounds against human MAO-A and MAO-B.[2][3]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (B1673886) (substrate)

-

Test compounds and positive controls (e.g., Selegiline, Clorgyline) dissolved in DMSO

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. A typical final assay concentration range is 0.1 nM to 100 µM.

-

In the wells of a 96-well plate, add 50 µL of phosphate buffer.

-

Add 2 µL of the test compound dilution (or DMSO for control wells) to the appropriate wells.

-

Add 25 µL of either MAO-A or MAO-B enzyme solution (pre-diluted in phosphate buffer) to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution (pre-warmed to 37°C).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 75 µL of 1 M NaOH.

-

Measure the fluorescence of the product (4-hydroxyquinoline) using a plate reader with an excitation wavelength of ~310-340 nm and an emission wavelength of ~380-400 nm.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis.

This diagram illustrates the metabolic role of MAO enzymes and the mechanism of their inhibition by novel anthranil derivatives.

Anthranil-Derived Structures as Anti-inflammatory Agents

The anthranil scaffold is a precursor to established non-steroidal anti-inflammatory drugs (NSAIDs). Proquazone (B1679723) is a non-acidic quinazolinone derivative, synthesized from an anthranil intermediate, that exhibits potent anti-inflammatory properties.[2]

Like most NSAIDs, the mechanism of action for proquazone involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The following diagram illustrates the role of COX enzymes in the inflammatory cascade and their inhibition by anthranil-derived drugs.

Emerging Anticancer and Antimicrobial Potential

While the 2,1-benzisoxazole (anthranil) scaffold has been explored for various biological activities, the precise molecular mechanisms for its anticancer and antimicrobial effects are still under active investigation. Screening studies have identified 3-substituted-2,1-benzisoxazoles with promising antiplasmodial and antifungal activity.[5]

It is noteworthy that the closely related 1,2-benzisoxazole (B1199462) isomer has been more extensively studied in this regard. For this related scaffold, proposed anticancer mechanisms include the inhibition of critical enzymes such as histone deacetylases (HDACs) and topoisomerase II.[6][7] These targets represent plausible areas of investigation for novel anthranil derivatives as well, though further research is required to confirm these mechanisms for the 2,1-benzisoxazole isomer.

Conclusion and Future Directions

The anthranil (2,1-benzisoxazole) core is a versatile and valuable scaffold for the development of novel therapeutic agents. Modern synthetic methods, such as the Tf₂O-mediated C-H arylation, provide efficient access to a wide array of derivatives. Recent research has successfully identified novel anthranil derivatives with potent and selective MAO-B inhibitory activity, highlighting their potential in treating neurodegenerative diseases. Furthermore, the established clinical use of anthranil-derived drugs like proquazone underscores the therapeutic viability of this chemical class.

Future research should focus on elucidating the specific mechanisms of action for the observed anticancer and antimicrobial activities of 2,1-benzisoxazole derivatives. Structure-activity relationship (SAR) studies, guided by computational modeling and a broader range of biological assays, will be crucial in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapeutics.

References

- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjpps.com [wjpps.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

The Multifaceted Biological Activities of Anthranilic Acid Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilic acid, a simple aromatic amino acid, and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] These compounds are not only integral to the biosynthesis of vital molecules like the amino acid tryptophan but also serve as foundational structures for a multitude of synthetic bioactive agents.[1][4] The inherent structural features of the anthranilic acid core, namely the carboxylic acid and amino groups positioned ortho to each other on a benzene (B151609) ring, provide a versatile platform for chemical modification, leading to a vast library of derivatives with diverse pharmacological profiles.[2][3] This technical guide delves into the core biological activities of anthranilic acid compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways to support further research and drug development endeavors.

Antimicrobial Activity

Derivatives of anthranilic acid have demonstrated significant potential in combating a range of microbial pathogens, including bacteria and fungi. This activity is often attributed to their ability to interfere with essential microbial processes.

Antibacterial and Antifungal Effects

Numerous studies have highlighted the efficacy of anthranilic acid derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6][7] For instance, certain sulfonamide derivatives of anthranilic acid have been shown to selectively inhibit the growth of Candida albicans.[8][9][10][11] The mechanism of action for some of these compounds is believed to involve the inhibition of essential enzymes, such as in the folate biosynthesis pathway, where they can act as structural mimics of para-aminobenzoic acid (PABA).[8][9]

Table 1: Antimicrobial Activity of Selected Anthranilic Acid Derivatives

| Compound Class | Specific Derivative(s) | Target Organism(s) | Activity Metric | Value | Reference |

| Sulfonamides | 4-substituted benzenesulfonamides of anthranilic acid | Candida albicans | % Inhibition | 25-50% at 4 µg/mL | [8][9][11] |

| Hydrazides | Anthranilohydrazide | Bacteria | Significant antibacterial activity | Not specified | [5] |

| Benzotriazines | 3,4-dihydro-4-oxo-1,2,3-benzotriazine | Bacteria | Significant antibacterial activity | Not specified | [5] |

| Organodiselenides | Methyl 2-amino-5-(methylselanyl) benzoate (B1203000) (14) | Candida albicans | IA% | 100% | [6] |

| Escherichia coli | IA% | 91.3% | [6] | ||

| Staphylococcus aureus | IA% | 90.5% | [6] | ||

| Candida albicans | MIC | 2 µM | [6] | ||

| Staphylococcus aureus | MIC | 2 µM | [6] | ||

| Escherichia coli | MIC | 0.5 µM | [6] | ||

| Quinolines | Compound 15 | Pseudomonas aeruginosa | Biofilm reduction | ~50% | [12] |

| Compound 23 | Pseudomonas aeruginosa | Pyocyanin synthesis reduction | >70% | [12] |

Quorum Sensing Inhibition

A novel approach to antimicrobial therapy is the disruption of quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. Certain hybrid compounds of anthranilic acid have been designed to target the Pseudomonas quinolone signal (PQS)-dependent QS system of Pseudomonas aeruginosa, a pathogen known for its multidrug resistance.[12] By inhibiting QS, these compounds can reduce the production of virulence factors and prevent the formation of biofilms, rendering the bacteria more susceptible to conventional antibiotics and host immune responses.[12]

Anticancer Activity

The anticancer potential of anthranilic acid derivatives is a rapidly expanding area of research. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms of action.[13]

Cytotoxicity and Antiproliferative Effects

Derivatives such as anthranilate sulfonamides have displayed selective cytotoxic effects toward specific cancer cell lines, like MOLT-3 (acute lymphoblastic leukemia).[8][9][10] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the anthranilic acid scaffold play a crucial role in determining the potency and selectivity of the cytotoxic activity.[8][9] For example, sulfonamides with electron-withdrawing groups have been found to exhibit higher cytotoxicity.[8][9][10]

Table 2: Anticancer Activity of Selected Anthranilic Acid Derivatives

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Activity Metric | Value | Reference |

| Anthranilamide Derivatives | Compound 7c | HCT 116 (colon), MDA-MB-231 (breast) | Significant antiproliferative activity | Not specified | [13] |

| Anthranilamide Derivatives | Compound 12a | Daoy (medulloblastoma) | IC50 | 0.48 µM | [14] |

| Organodiselenides | Methyl 2-amino-5-(methylselanyl) benzoate (14) | HepG2 (liver) | IC50 | 3.57 ± 0.1 µM | [6] |

Enzyme and Signaling Pathway Inhibition

A key strategy in modern cancer therapy is the targeted inhibition of enzymes and signaling pathways that are critical for tumor growth and survival. Anthranilic acid derivatives have been successfully designed to inhibit a range of such targets:

-

Methionine Aminopeptidase-2 (MetAP-2): Some anthranilate sulfonamides act as inhibitors of MetAP-2, an enzyme involved in angiogenesis.[8][9]

-

Matrix Metalloproteinases (MMPs): Anthranilate-hydroxamic acid sulfonamides have been reported as potent inhibitors of MMP-9 and MMP-13, which play a role in tumor invasion and metastasis.[8][9]

-

Smoothened (SMO) Receptor: The Hedgehog (Hh) signaling pathway is implicated in the development and progression of several cancers. Anthranilamide derivatives have been developed as potent inhibitors of the SMO receptor, a key component of this pathway.[14]

-

COX-2 and STAT3: In glioma, the cyclooxygenase-2 (COX-2) enzyme and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway are crucial for tumor growth and creating an immunosuppressive microenvironment. N-anthraniloyl tryptamine (B22526) derivatives have been designed to dually inhibit COX-2 and block STAT3 signaling.[15]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Anthranilic acid derivatives have shown promise as both anti-inflammatory and antioxidant agents.

Anti-inflammatory Effects

The anti-inflammatory properties of anthranilic acid derivatives are well-documented, with some compounds exhibiting effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[16] The mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some derivatives have been shown to prevent albumin denaturation, a common in vitro model for assessing anti-inflammatory activity.[16]

Antioxidant Properties

Certain anthranilic acid sulfonamides have demonstrated superoxide (B77818) scavenging (SOD) activity, indicating their potential to mitigate oxidative stress by neutralizing harmful reactive oxygen species.[8][9][10] Similarly, some organodiselenide-tethered methyl anthranilates have exhibited potent radical scavenging activities in DPPH and ABTS assays.[6]

Table 3: Antioxidant Activity of Selected Anthranilic Acid Derivatives

| Compound Class | Specific Derivative(s) | Assay | Activity Metric | Value | Reference |

| Sulfonamides | 2-(4'-Methoxyphenylsulfonamido) benzoic acid (6) | SOD | % NBT Inhibition | 15.7% at 300 µg/mL | [8][9] |

| 2-(4'-Chlorophenylsulfonamido) benzoic acid (8) | SOD | % NBT Inhibition | 6.1% at 300 µg/mL | [8][9] | |

| Organodiselenides | Methyl 2-amino-5-(methylselanyl) benzoate (14) | DPPH | % Scavenging | 96% | [6] |

| ABTS | % Scavenging | 91% | [6] | ||

| Dimethyl 5,5′-diselanediylbis(2-aminobenzoate) (5) | DPPH | % Scavenging | 92% | [6] | |

| ABTS | % Scavenging | 86% | [6] |

Key Signaling Pathways Modulated by Anthranilic Acid Derivatives

The therapeutic effects of many anthranilic acid derivatives are mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation in adults is linked to various cancers.[17] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor, which relieves the inhibition of the Smoothened (SMO) receptor.[9][18] Activated SMO then triggers a downstream cascade that ultimately leads to the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation and survival.[18] Certain anthranilamide derivatives have been specifically designed to inhibit the SMO receptor, thereby blocking the entire Hh signaling cascade.[14]

Caption: The Hedgehog signaling pathway and the inhibitory action of anthranilamide derivatives on SMO.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis.[6][15][19][20][21] The pathway is typically activated by cytokines and growth factors, which leads to the phosphorylation of STAT3 by Janus kinases (JAKs).[20] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to the promoters of target genes, driving their expression.[15][20] Constitutive activation of the STAT3 pathway is a hallmark of many cancers. N-anthraniloyl tryptamine derivatives have been shown to effectively block this pathway by decreasing the phosphorylation of both JAK2 and STAT3.[15]

Caption: The STAT3 signaling pathway and its inhibition by N-anthraniloyl tryptamine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of anthranilic acid derivatives.

Antimicrobial Susceptibility Testing: Agar (B569324) Dilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[22]

-

Preparation of Antimicrobial Stock Solutions: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.

-

Preparation of Agar Plates: Prepare a series of twofold dilutions of the antimicrobial stock solution. Add a specific volume of each dilution to molten Mueller-Hinton agar and pour into sterile Petri dishes. Allow the agar to solidify. A control plate with no antimicrobial agent should also be prepared.

-

Inoculum Preparation: Culture the test microorganism overnight in a suitable broth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Inoculation: Spot a standardized inoculum (approximately 10^4 CFU per spot) onto the surface of each agar plate.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Caption: Workflow for the agar dilution method for MIC determination.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Reporter Gene Assay: Dual-Luciferase Assay

The dual-luciferase reporter assay is used to study gene expression and signal transduction pathways by measuring the activity of two luciferases, typically Firefly and Renilla.[1][2][16][24][25]

-

Cell Transfection: Co-transfect cells with a reporter plasmid containing the Firefly luciferase gene under the control of a promoter of interest and a control plasmid with the Renilla luciferase gene under a constitutive promoter.

-

Compound Treatment: Treat the transfected cells with the test compound.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Firefly Luciferase Assay: Add the cell lysate to a luminometer tube containing Luciferase Assay Reagent II (LAR II) and measure the Firefly luciferase activity.

-

Renilla Luciferase Assay: Add Stop & Glo® Reagent to the same tube to quench the Firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luciferase activity.

-

Data Normalization: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

Anthranilic acid and its derivatives constitute a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents underscores their potential for the development of novel therapeutics. The ability to chemically modify the anthranilic acid scaffold allows for the fine-tuning of their pharmacological properties and the targeting of specific molecular pathways. The continued exploration of the structure-activity relationships, mechanisms of action, and therapeutic applications of these compounds will undoubtedly pave the way for the discovery of new and effective drugs to address a range of human diseases. This guide provides a foundational resource for researchers and drug development professionals to build upon in their pursuit of innovative treatments derived from the anthranilic acid core.

References

- 1. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.sg]

- 2. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. woah.org [woah.org]

- 5. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. "The Organic Synthesis of Anthranilic Acid Derivatives as Potential Act" by Paul Chappell [scholarworks.gvsu.edu]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors [mdpi.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Agar dilution - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. taylorfrancis.com [taylorfrancis.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. assaygenie.com [assaygenie.com]

- 25. benchchem.com [benchchem.com]

2,1-benzisoxazole chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2,1-Benzisoxazole

Abstract

2,1-Benzisoxazole, also known as anthranil, is a heterocyclic aromatic compound featuring a benzene (B151609) ring fused to an isoxazole (B147169) ring.[1][2] This scaffold is of significant interest to researchers, scientists, and drug development professionals due to its presence in a wide array of pharmacologically active molecules, including antipsychotic and anticonvulsant drugs.[2][3] Its unique electronic structure and bonding characteristics are fundamental to its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of 2,1-benzisoxazole. It includes a summary of quantitative structural data, detailed experimental protocols for its synthesis and characterization, and graphical representations of synthetic pathways and analytical workflows to support further research and development.

Molecular Structure and Bonding

2,1-Benzisoxazole is an aromatic organic compound with the molecular formula C₇H₅NO.[1] The structure consists of a benzene ring fused to a 1,2-oxazole ring via the C-N bond.[4] This fusion results in a bicyclic system that is relatively stable due to its aromaticity.[2]

Physicochemical Properties

The fundamental physicochemical properties of 2,1-benzisoxazole are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO | [1][4] |

| Molecular Weight | 119.12 g/mol | [1] |

| CAS Number | 271-58-9 | [1] |

| Appearance | Clear yellow to brown-red liquid | [4][5] |

| Density | 1.183 g/mL at 25 °C | [4] |

| Boiling Point | 215 °C | [4] |

| Refractive Index | n20/D 1.584 | [4] |

Structural and Bonding Parameters

For instance, X-ray analysis of a 1,3-dihydro-2,1-benzisoxazole derivative revealed that the nitrogen atom is highly pyramidal, with the sum of bond angles around it being 324.6°.[6] This deviation from the 360° expected for a planar atom highlights the stereochemical characteristics of the heterocyclic ring in its reduced form.[6]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of 2,1-benzisoxazole and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts provide information about the electronic environment of each nucleus.

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹H NMR | 7.0 - 8.5 | [7][8][9] |

| ¹³C NMR | 113 - 165 | [10][11] |

Note: The specific chemical shifts and coupling patterns depend on the solvent used and the substitution pattern on the benzisoxazole ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2,1-benzisoxazole shows a molecular ion peak corresponding to its molecular weight, confirming its elemental composition.[12]

Experimental Protocols

Synthesis of 2,1-Benzisoxazoles via Decyanative Cyclization

This protocol describes an efficient, solvent-free synthesis of 2,1-benzisoxazoles from 2-nitrophenyl acetonitriles at room temperature, promoted by trifluoromethanesulfonic acid (TfOH).[13]

Materials:

-

Substituted 2-nitrophenyl acetonitrile (B52724) (1.0 equiv)

-

Trifluoromethanesulfonic acid (TfOH) (2.0 equiv)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard workup and purification supplies (e.g., ethyl acetate (B1210297), saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica (B1680970) gel for chromatography)

Procedure:

-

To a round-bottom flask containing the 2-nitrophenyl acetonitrile derivative, add TfOH at room temperature.[13]

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

-

Upon completion, carefully quench the reaction by adding the mixture to a stirred, saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2,1-benzisoxazole derivative.[13]

Protocol for NMR Spectroscopic Analysis

Procedure:

-

Dissolve approximately 5-10 mg of the purified 2,1-benzisoxazole sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

-

Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[11]

-

Process the resulting Free Induction Decay (FID) data (e.g., Fourier transform, phase correction, baseline correction) to obtain the final spectra for analysis.

Reaction Pathways and Analytical Workflows

Visualizing reaction mechanisms and experimental workflows can clarify complex relationships and procedures. The following diagrams were generated using the DOT language.

Proposed Mechanism for Decyanative Cyclization

The synthesis of 2,1-benzisoxazoles from 2-nitrophenyl acetonitriles is proposed to proceed through an acid-promoted enolization, followed by intramolecular cyclization and a retro-Diels–Alder-type elimination.[13]

Caption: Proposed reaction mechanism for the synthesis of 2,1-benzisoxazoles.

General Workflow for Structural Characterization

The logical workflow for synthesizing and characterizing a novel 2,1-benzisoxazole derivative typically involves synthesis, purification, and a suite of analytical techniques to confirm its structure and purity.

Caption: Standard workflow for synthesis and structural analysis of derivatives.

Conclusion

2,1-Benzisoxazole possesses a stable, aromatic heterocyclic structure that serves as a critical pharmacophore in medicinal chemistry. Its bonding characteristics, elucidated through spectroscopic and crystallographic methods, are key to understanding its reactivity and potential as a building block for novel therapeutic agents. The experimental protocols and logical workflows detailed in this guide provide a framework for researchers to synthesize, characterize, and further investigate this important class of compounds.

References

- 1. 2,1-Benzisoxazole [webbook.nist.gov]

- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2,1-BENZISOXAZOLE | 271-58-9 [chemicalbook.com]

- 6. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,1-BENZISOXAZOLE(271-58-9) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,1-Benzisoxazole [webbook.nist.gov]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

The Reactivity of the Isoxazole Ring in Anthranil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anthranil, also known as 2,1-benzisoxazole, is a bicyclic heteroaromatic compound featuring a benzene (B151609) ring fused to an isoxazole (B147169) ring.[1][2] Unlike its more stable isomers, benzoxazole (B165842) and 1,2-benzisoxazole, the arrangement of heteroatoms in anthranil leads to disrupted aromaticity, rendering it highly reactive.[1][2] This inherent reactivity makes anthranil a versatile and valuable precursor in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and as a key intermediate in the synthesis of various pharmaceuticals.[1][3] This guide provides an in-depth exploration of the reactivity of the isoxazole ring within the anthranil scaffold, detailing key transformations, experimental protocols, and their applications in drug discovery.

Synthesis of the Anthranil Core

The construction of the 2,1-benzisoxazole framework is typically achieved through the cyclization of suitably ortho-substituted benzene derivatives. Common strategies involve starting materials with ortho-pairs like nitro and alkyl, nitro and carbonyl, or carbonyl and azido (B1232118) groups.[3] One prevalent method involves the reaction of nitroarenes with benzylic C-H acids, which proceeds through the formation of a σ H-adduct, followed by intramolecular addition-elimination to form the isoxazole ring.[3][4]

Key Reactivity Patterns of the Isoxazole Ring

The unique electronic structure of the anthranil ring system, particularly the labile N-O bond in the isoxazole moiety, dictates its chemical behavior.[5][6] Its reactivity can be broadly classified into electrophilic aromatic substitution, nucleophilic attack leading to ring-opening, transition metal-catalyzed transformations, and cycloaddition reactions.

While the isoxazole ring itself is electron-rich, direct C-H functionalization of simple anthranils can be challenging. However, recent methodologies have enabled efficient electrophilic substitution at the C3 position. A practical route involves the activation of the anthranil ring with triflic anhydride (B1165640) (Tf₂O), which generates a reactive oxonium species.[7][8] This intermediate readily undergoes electrophilic aromatic substitution with a wide range of arenes, alkenes, and other nucleophiles to yield C3-functionalized anthranils.[7][9]

Table 1: Synthesis of 3-Aryl Anthranils via Electrophilic Aromatic Substitution [7][8]

| Entry | Anthranil Substrate | Arene | Product | Yield (%) |

| 1 | Anthranil | Anisole | 3-(4-Methoxyphenyl)anthranil | 92 |

| 2 | Anthranil | Toluene | 3-(4-Methylphenyl)anthranil | 85 |

| 3 | 5-Chloroanthranil | Benzene | 5-Chloro-3-phenylanthranil | 88 |

| 4 | 5-(Trifluoromethyl)anthranil | 1-Bromo-4-methoxybenzene | 5-(Trifluoromethyl)-3-(4-methoxyphenyl)anthranil | 87 |

Experimental Protocol: General Procedure for C3-Arylation of Anthranils [7] To a solution of anthranil (1.0 equiv.) and the arene (2.0-3.0 equiv.) in a suitable solvent (e.g., dichloromethane), triflic anhydride (Tf₂O, 1.5 equiv.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 3-aryl anthranil.

A defining characteristic of the anthranil scaffold is the propensity of the isoxazole ring to undergo cleavage, most commonly at the weak N-O bond.[5] This transformation is a powerful tool for synthesizing a variety of important nitrogen-containing compounds.

Nucleophilic Ring-Opening: Anthranils react with various nucleophiles, leading to the cleavage of the isoxazole ring.[1][10] For instance, treatment with sodium dithionite (B78146) (Na₂S₂O₄) or zinc in acetic acid reductively cleaves the N-O bond to furnish o-aminobenzophenones, which are key intermediates in the synthesis of 1,4-benzodiazepines like the psychoactive drug chlordiazepoxide.[1][7]

Transition Metal-Catalyzed Ring-Opening: Modern synthetic methods extensively utilize transition metals such as cobalt, rhodium, and gold to catalyze the ring-opening of anthranils.[11][12][13] These reactions typically proceed through the formation of a highly reactive metal-nitrenoid intermediate after the cleavage of the N-O bond.[11] This intermediate can then undergo a variety of subsequent transformations. A notable example is the Cp*Co(III)-catalyzed intramolecular C-H amination of C7-aryl substituted anthranils to produce carbazoles.[11][14] This process involves an "unconventional" ring opening facilitated by electron donation from the C7 aryl group.[11]

Table 2: Transition Metal-Catalyzed Reactions of Anthranils

| Catalyst System | Reactant(s) | Product Type | Ref. |

| Cp*Co(III) | C7-Aryl Anthranil | Carbazoles | [11] |

| IPrAuCl/AgNTf₂ | Anthranil + Ynamide | 7-Acylindoles | [15] |

| JohnPhosAuCl/AgSbF₆ | Anthranil + Ynamide | Quinolines / Quinoline Oxides | [15] |

| Fe(III) (Microwave) | Isoxazole + Enaminoketone | 1,4-Diacyl Pyrroles | [12] |

| Silver (Ag) | Anthranil + α-Isocyanoacetate | Benzo[d][1][3]diazepinones | [16] |

Experimental Protocol: Cobalt-Catalyzed Synthesis of Carbazoles [11] In a glovebox, a screw-capped vial is charged with the C7-aryl substituted anthranil (1.0 equiv.), [Cp*Co(CO)I₂] (catalyst, mol%), and AgSbF₆ (co-catalyst, mol%). Anhydrous solvent (e.g., 1,2-dichloroethane) is added, and the vial is sealed. The reaction mixture is then heated at a specified temperature (e.g., 100 °C) for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the corresponding carbazole derivative.

The anthranil ring system can participate as a 3-atom component in various cycloaddition reactions, providing access to more complex fused heterocyclic systems. A notable example is the [3+4] cycloaddition with azaoxyallyl cations or α-isocyanoacetates to construct the seven-membered benzodiazepine (B76468) core, a privileged structure in medicinal chemistry.[16][17] These reactions offer a direct and efficient route to multisubstituted benzodiazepines under mild, often transition-metal-free, conditions.[17]

Applications in Drug Discovery and Development

The diverse reactivity of the anthranil core makes it a cornerstone for the synthesis of numerous biologically active molecules and pharmaceutical agents.[6][18][19]

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Reductive cleavage of 3-aryl anthranils provides a direct route to 2-aminodiaryl ketones, which are key precursors for NSAIDs such as amfenac (B1665970) and bromfenac.[7][9]

-

Psychoactive Drugs: As mentioned, anthranils are pivotal in synthesizing the benzodiazepine scaffold, found in drugs used to treat anxiety and insomnia, such as chlordiazepoxide.[7]

-

Anticancer Agents: The isoxazole motif is present in many compounds with demonstrated anticancer activity.[19][20] The synthetic accessibility of diverse anthranil derivatives allows for the creation of libraries for screening potential anticancer therapeutics.[21][22]

-

Protein Kinase Inhibitors: Substituted anthranils have been identified as key intermediates in the synthesis of various protein kinase inhibitors, which are a major class of targeted cancer therapies.[3][4]

Conclusion

The isoxazole ring within the anthranil scaffold possesses a rich and varied chemical reactivity, driven by its inherent ring strain and the labile N-O bond. This reactivity has been harnessed through electrophilic substitution, nucleophilic ring-opening, transition metal catalysis, and cycloaddition reactions to build a wide array of complex molecular architectures. For researchers in drug discovery and organic synthesis, a thorough understanding of these reaction pathways provides a powerful toolkit for the design and construction of novel therapeutics and functional materials. The continued development of new catalytic systems and reaction methodologies promises to further expand the synthetic utility of this versatile heterocyclic core.

References

- 1. Chemical Reactivity of Benzo[c]isoxazole_Chemicalbook [chemicalbook.com]

- 2. Anthranil - Wikipedia [en.wikipedia.org]

- 3. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06565C [pubs.rsc.org]

- 8. Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Unconventional Ring Opening Triggers Intramolecular C–H Amination of Anthranils via Electrocyclization under Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01329H [pubs.rsc.org]

- 16. Silver-promoted dearomative [3+4] cycloaddition of anthranils with α-isocyanoacetates: access to benzodiazepines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Base-Mediated [3 + 4]-Cycloaddition of Anthranils with Azaoxyallyl Cations: A New Approach to Multisubstituted Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. espublisher.com [espublisher.com]

- 21. mdpi.com [mdpi.com]

- 22. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Aromaticity of Anthranil

Abstract

Anthranil (2,1-benzisoxazole) is a bicyclic heterocyclic compound featuring a fused benzene-isoxazole ring system.[1] As an isomer of the more stable benzoxazole (B165842) and 1,2-benzisoxazole (B1199462), anthranil's unique electronic structure and disrupted aromaticity make it a subject of significant interest.[1][2] This document provides a comprehensive technical overview of the aromaticity of the anthranil core, presenting quantitative data from experimental and computational studies. It details the methodologies employed in these analyses and explores the implications of anthranil's distinct properties for its role as a versatile building block in the synthesis of medicinally active compounds and materials science applications.[3][4]

Introduction to Anthranil

Anthranil, with the molecular formula C₇H₅NO, is distinguished from its isomers, 1,2-benzisoxazole and benzoxazole, by the arrangement of the nitrogen and oxygen atoms in the five-membered ring.[1] This specific arrangement results in a disruption of aromaticity, rendering it the least thermodynamically stable of the three isomers.[1][2] Despite its lower stability, the anthranil scaffold is a valuable synthon in organic chemistry, utilized in the construction of various C–N bonds and N-heterocycles.[3][5] Its derivatives are integral to the development of pharmaceuticals, including analgesics and drugs for anxiety and insomnia, as well as molecular photosensitizers.[4][5][6]

The concept of aromaticity is central to understanding the reactivity and stability of anthranil. Aromaticity is typically associated with cyclic, planar molecules with a continuous system of delocalized π-electrons, leading to enhanced stability. The deviation from this electronic configuration in anthranil is the primary focus of this guide.

Aromaticity Analysis: A Comparative Study

The aromaticity of anthranil and its isomers has been rigorously investigated using a combination of thermochemical experiments and quantum chemical computations. These studies consistently demonstrate a clear hierarchy of stability and aromatic character.

Thermodynamic Stability

The thermodynamic stability of a molecule is a key energetic criterion for aromaticity. Experimental data on the standard molar enthalpy of formation (ΔHf°) reveals the significant instability of anthranil relative to its isomers.

Data Presentation: Thermodynamic and Magnetic Properties

The following table summarizes the key quantitative data from thermochemical and computational analyses of anthranil and its isomers.

| Compound | Structure | Standard Molar Enthalpy of Formation (ΔHf°) (kJ mol⁻¹)[2] | NICS(0) - 5-membered ring (ppm)[2] | NICS(0) - 6-membered ring (ppm)[2] |

| Anthranil (2,1-Benzisoxazole) |  | 180.8 | -10.7 | -4.4 |

| 1,2-Benzisoxazole |  | 138.9 | -1.5 | -10.3 |

| Benzoxazole |  | 44.8 | -0.3 | -11.6 |

NICS(0) refers to the Nucleus-Independent Chemical Shift calculated at the geometric center of the respective ring.

The data clearly indicates the aromaticity order based on thermodynamic stability is: Benzoxazole > 1,2-Benzisoxazole > Anthranil .[2][7]

Magnetic Criteria of Aromaticity: NICS and Ring Currents

Nucleus-Independent Chemical Shift (NICS) is a widely used computational metric to probe aromaticity. It measures the magnetic shielding at a specific point in space (typically the center of a ring). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

Computational studies reveal two distinct patterns among the isomers.[2]

-

Anthranil exhibits a large negative NICS value in the five-membered ring, suggesting this ring sustains a diatropic current.

-

1,2-Benzisoxazole and Benzoxazole show large negative NICS values in the six-membered ring, indicating a more benzene-like character for the carbocyclic ring in these isomers.[2]

Direct computation of the π-current density (the "ring current") provides a more detailed picture. In benzoxazole and 1,2-benzisoxazole, the current bifurcates, with a strong, coherent benzene-like current in the six-membered ring. In contrast, anthranil sustains a single perimeter π-current loop, similar to naphthalene, with less distinct separation between the rings.[2] This perimeter circulation, while qualifying the molecule as aromatic by the magnetic criterion, is consistent with its lower thermodynamic stability.[2]

Caption: Logical relationship of stability and aromaticity for anthranil and its isomers.

Experimental and Computational Protocols

Experimental Protocol: Calorimetry

The experimental determination of the standard molar enthalpy of formation for liquid anthranil is achieved through static bomb calorimetry.

Methodology:

-

Sample Preparation: A precise mass of the liquid anthranil sample is placed in a gelatin capsule and positioned within a platinum crucible inside a calorimetric bomb.

-

Combustion: The bomb is filled with high-purity oxygen to a pressure of ~3.04 MPa and a small amount of distilled water is added to ensure saturation. The combustion is initiated by an electrical fuse.

-

Temperature Measurement: The temperature change of the water in the calorimeter is monitored with high precision to determine the energy released during combustion.

-

Energy Calculation: The energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are made for the formation of nitric acid.

-

Enthalpy of Formation: The standard enthalpy of combustion is used to derive the standard molar enthalpy of formation in the liquid state using Hess's law.

-

Enthalpy of Vaporization: The standard molar enthalpy of vaporization is determined using Calvet microcalorimetry to convert the liquid-phase enthalpy of formation to the gaseous phase, which is used for theoretical comparisons.[8]

Computational Protocol: Aromaticity Indices

Quantum chemical calculations are essential for determining magnetic aromaticity indices like NICS and for visualizing ring currents.

Caption: A typical computational workflow for assessing molecular aromaticity.

Methodology Details:

-

Software: Calculations are typically performed using quantum chemistry software packages like Gaussian.

-

Geometry Optimization: The molecular structures of anthranil and its isomers are optimized using a suitable level of theory, such as Restricted Hartree-Fock (RHF) with a 6-31G** basis set.[2]

-

NICS Calculation: Using the Gauge-Including Atomic Orbital (GIAO) method, the magnetic shielding tensors are calculated. NICS values are obtained by placing a "ghost" atom (Bq) at the geometric center of each ring and calculating its isotropic magnetic shielding, with the sign reversed.[9][10]

-

Ring Current Visualization: The π-current density is computed using methods like the Continuous Transformation of the Origin of the Current Density – Diamagnetic Zero (CTOCD-DZ).[2] This allows for the generation of current density maps that visualize the flow of electrons under an external magnetic field.

Reactivity and Applications in Drug Development

The unique electronic structure of anthranil governs its reactivity. It serves as a versatile building block for more complex N-heterocycles.[3] For instance, the C3 position of anthranil can be functionalized through electrophilic aromatic substitution, providing a practical route to valuable 3-aryl anthranils.[5] These derivatives are precursors to clinically important drugs like proquazone (B1679723) (an NSAID) and chlordiazepoxide (an anxiolytic).[5]

Caption: Simplified pathway for the synthesis of 3-aryl anthranils.

The anthranil scaffold is a privileged structure in medicinal chemistry.[9][11] Its derivatives have been explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[11][12] The ability to tune the electronic properties of the anthranil core through substitution makes it an attractive platform for designing novel therapeutic agents.[4]

Conclusion

Anthranil presents a fascinating case study in aromaticity. While it qualifies as an aromatic molecule based on magnetic criteria, evidenced by a diatropic perimeter ring current, it is significantly less stable than its isomers, benzoxazole and 1,2-benzisoxazole. This is due to a disrupted aromaticity resulting from the specific placement of the heteroatoms. Quantitative analysis of its thermodynamic properties and nucleus-independent chemical shifts confirms its position as the least aromatic of the three isomers. Understanding the nuanced aromaticity of anthranil is crucial for predicting its reactivity and for its strategic application as a versatile and valuable core in the synthesis of pharmaceuticals and advanced materials.

References

- 1. Anthranil - Wikipedia [en.wikipedia.org]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. Anthranils: versatile building blocks in the construction of C–N bonds and N-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. The Anthranil Core as a π‑Conjugated Bridge in the Synthesis of Molecular Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06565C [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. FDUP - Aspects of the aromaticity of anthranil [sigarra.up.pt]

- 9. Diverting Reactive Intermediates Toward Unusual Chemistry – Unexpected Anthranil Products from Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. poranne-group.github.io [poranne-group.github.io]

- 11. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Underpinnings of Anthranil Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranil (2,1-benzisoxazole) and its isomers, 1,2-benzisoxazole (B1199462) and benzoxazole, are heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their utility as scaffolds for pharmacologically active molecules necessitates a thorough understanding of their intrinsic stability. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the stability of Anthranil, focusing on its thermodynamic properties and isomerization pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering insights into the relative stabilities and interconversion barriers of these important heterocyclic systems.

Relative Stability of Anthranil and Its Isomers

The thermodynamic stability of Anthranil and its isomers has been a subject of both experimental and computational investigation. The gas-phase standard molar enthalpies of formation (ΔfH°(g)) provide a direct measure of their relative stabilities. Experimental data clearly indicates that Anthranil is the least stable isomer among the three.

Table 1: Experimental Gas-Phase Standard Molar Enthalpies of Formation (ΔfH°(g)) at 298.15 K

| Compound | Structure | ΔfH°(g) (kJ/mol) |

| Anthranil (2,1-benzisoxazole) |  | 180.8 |

| 1,2-Benzisoxazole |  | 138.9 |

| Benzoxazole |  | 44.8 |

The data unequivocally shows the stability order to be: Benzoxazole > 1,2-Benzisoxazole > Anthranil . This trend can be attributed to differences in aromaticity and ring strain. Benzoxazole is the most stable due to its aromatic benzene (B151609) and oxazole (B20620) rings. 1,2-Benzisoxazole is less stable than benzoxazole, and Anthranil is the least stable of the three.

Isomerization Pathways and Activation Barriers

The interconversion between these isomers is a key aspect of their chemistry. While detailed experimental data on the isomerization barriers between all three isomers is scarce, computational studies have provided valuable insights. For instance, the isomerization of 1,2-benzisoxazole to o-hydroxybenzonitrile has been studied, revealing a complex potential energy surface with multiple intermediates and transition states. The calculated activation energy for this process highlights the significant energy input required for isomerization.

A proposed isomerization pathway between Anthranil and its more stable isomers likely involves the cleavage of the weak N-O bond and subsequent rearrangement. The transition states for these processes are high-energy structures that represent the energy barrier that must be overcome for the isomerization to occur.

Caption: A conceptual diagram of the isomerization pathway from Anthranil to its more stable isomers, highlighting the transition states.

Experimental Methodologies

The determination of the thermodynamic properties of Anthranil and its isomers relies on precise calorimetric techniques.

Static Bomb Calorimetry

The standard enthalpy of combustion of liquid Anthranil is determined using a static bomb calorimeter.

Protocol:

-

A precisely weighed sample of liquid Anthranil is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is sealed and pressurized with an excess of pure oxygen.

-

The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water is meticulously measured.

-

The heat capacity of the calorimeter is determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The standard enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

Calvet Microcalorimetry

The standard molar enthalpy of vaporization of Anthranil is measured using a Calvet microcalorimeter.

Protocol:

-

A small, accurately weighed sample of liquid Anthranil is placed in a sample cell within the microcalorimeter.

-

The sample is heated to a constant temperature.

-

The heat flow required to maintain the sample at a constant temperature during its vaporization is measured by a thermopile.

-

The enthalpy of vaporization is calculated from the integrated heat flow and the molar amount of the sample.

Theoretical and Computational Methodologies

Computational chemistry plays a pivotal role in understanding the stability and reactivity of molecules like Anthranil. High-level ab initio methods are employed to calculate their thermochemical properties.

G3(MP2)//B3LYP Composite Method

The G3(MP2)//B3LYP (Gaussian-3 theory using MP2 and B3LYP) is a composite computational method that provides accurate thermochemical data.

Workflow:

The Genesis of a Heterocycle: A Technical History of 2,1-Benzisoxazole

For researchers, scientists, and professionals in drug development, an in-depth understanding of the foundational scaffolds in medicinal chemistry is paramount. 2,1-Benzisoxazole, also known as anthranil, represents a significant heterocyclic core, the history of which is rooted in the foundational era of organic chemistry. This technical guide explores the discovery, early synthesis, and historical development of this important structural motif.

Discovery and First Synthesis by Paul Friedländer (1882)

The first documented synthesis of 2,1-benzisoxazole was reported in 1882 by the German chemist Paul Friedländer. His work, titled "Ueber o-Amidobenzaldehyd" (On o-Aminobenzaldehyde), published in the Berichte der deutschen chemischen Gesellschaft, detailed the preparation of this novel heterocyclic system. The synthesis was achieved through the reductive cyclization of o-nitrobenzaldehyde. This seminal work laid the groundwork for the future exploration and utilization of the 2,1-benzisoxazole scaffold.

Early Synthetic Methodologies and their Evolution

The initial synthesis of 2,1-benzisoxazole relied on the chemical reduction of an ortho-substituted nitroarene. Over time, various reagents and approaches have been employed to effect this transformation, reflecting the broader advancements in synthetic organic chemistry.

The Friedländer Synthesis (1882)

The historical synthesis of 2,1-benzisoxazole by Friedländer involved the reduction of o-nitrobenzaldehyde. While the original publication provides a qualitative description, the general approach of reductive cyclization of an o-nitrobenzyl derivative became a cornerstone for accessing this heterocycle.

Experimental Protocol: Reductive Cyclization of o-Nitrobenzaldehyde (Conceptual Reconstruction based on historical context)

-

Starting Material: o-Nitrobenzaldehyde

-

Reducing Agent: Early methods would have employed nascent hydrogen, typically generated from a metal and acid (e.g., tin and hydrochloric acid) or other reducing systems available at the time.

-

Procedure: To a solution or suspension of o-nitrobenzaldehyde in a suitable solvent (such as ethanol (B145695) or water), the reducing agent would be added portion-wise. The reaction mixture would be stirred, likely with heating, to facilitate the reduction of the nitro group to a hydroxylamine (B1172632) or nitroso intermediate, which would then undergo intramolecular cyclization with the adjacent aldehyde to form the 2,1-benzisoxazole ring.

-

Work-up: Upon completion of the reaction, the product would be isolated by extraction into an organic solvent, followed by distillation or crystallization for purification.

Subsequent Developments in Synthesis

Following Friedländer's discovery, other methods for the synthesis of 2,1-benzisoxazoles were developed. These include:

-